铬-50

概述

描述

Chromium-50 is an isotope of chromium, a transition metal. It has a mass number of 50, which represents the number of nucleons (protons and neutrons). The atomic number of Chromium-50 is 24, indicating it has 24 protons. It also has 26 neutrons . Chromium is a steel-gray, lustrous, hard metal that is often used in various chemical, industrial, and manufacturing applications .

Synthesis Analysis

Chromium-50 can be synthesized using various methods. One study describes the environmentally friendly synthesis of chromium oxide nanoparticles using Erythrophleum guineense plant extract .Chemical Reactions Analysis

Chromium, in general, is involved in various chemical reactions. For example, one reaction involving chromium ions is2Cr(OH)−4 (aq) + 3H2O2(aq) + 2OH−(aq) ⟶ 2CrO2−4 (aq) + 8H2O(l) . Physical And Chemical Properties Analysis

Chromium-50 has an isotopic mass of 49.9460414 u and a nuclear binding energy of 435.05164961 MeV per nucleus . It also has a half-life of 1.3 × 10^18 years . Chromium, in general, is a hard, steel-gray metal that takes a high polish .科学研究应用

1. 地球化学和宇宙化学研究

铬-50,以及其他稳定同位素铬(52Cr、53Cr和54Cr),在地球化学和宇宙化学中发挥着重要作用。利用这些同位素进行的研究有助于我们理解早期太阳系过程、地下系统的氧化还原电位以及地球早期海洋大气系统的氧化还原演化。这些应用对于理解污染物的传输和命运至关重要,并与地球生命的演化相关(Qin & Wang, 2017)。

2. 环境和工业应用

对人为铬循环的研究揭示了铬在各种工业中的广泛应用,例如不锈钢和合金钢、化工产品和耐火制品。研究已经表征了从采矿到废弃的铬主要流动,突出了其在废物管理和环境污染中的重要性。这项研究特别与理解铬在工业中的作用及其环境影响相关(Johnson, Schewel, & Graedel, 2006)。

3. 可再生能源技术

铬-50在可再生能源技术中具有应用,特别是在太阳能集热器的选择性涂层开发中。研究探讨了使用氧化铬与花岗岩粉末结合,为平板太阳能集热器创造高效且具有成本效益的选择性表面。这展示了铬在增强太阳能技术方面的潜力(Araújo等,2019)。

4. 医学科学中的示踪研究

铬-50作为医学科学中的示踪剂,特别用于测量红细胞存活时间,是一个显著的应用。这涉及通过中子活化分析等技术测量血样中的铬含量。这些研究为了解各种与血液相关的疾病提供了见解(Johnson, Tothill, & Donaldson, 1969)。

5. 环境修复

铬,特别是其六价形式,带来重大的环境挑战。研究集中在各种修复策略上,如生物吸附、生物转化以及化学和微生物修复,以解决土壤和水体中的铬污染。这些方法对于减轻铬对环境和公共健康的影响至关重要(Dhal et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

chromium-50 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr/i1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAMTAEIAYCRO-YPZZEJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[50Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

49.946042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium-50 | |

CAS RN |

14304-94-0 | |

| Record name | Chromium, isotope of mass 50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

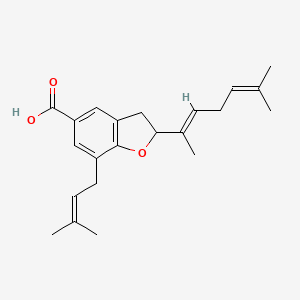

Synthesis routes and methods I

Procedure details

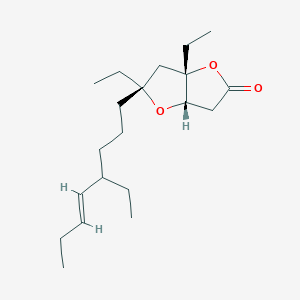

Synthesis routes and methods II

Procedure details

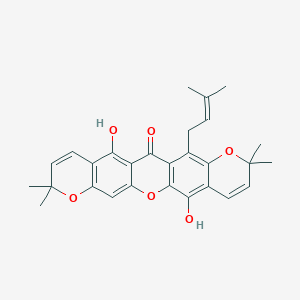

Synthesis routes and methods III

Procedure details

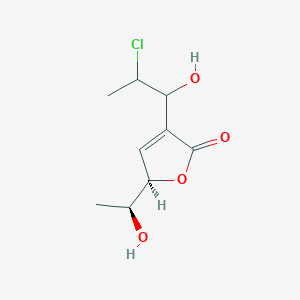

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)

![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)

![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)

![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)